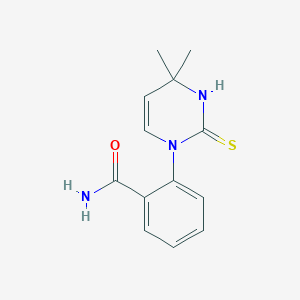

2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, the papers do discuss various related compounds with mercapto groups and benzamide moieties, which are often of interest due to their potential biological activities, such as anticancer, anti-inflammatory, analgesic, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds often involves molecular hybridization or innovative synthetic routes. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety was synthesized through a molecular hybridization approach . Another study describes the synthesis of novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones by reacting a starting material with different aldehydes and ketones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not provided, related compounds have been characterized by analytical and spectral data, including X-ray crystallography in some cases . These techniques could be employed to analyze the molecular structure of the compound once synthesized.

Chemical Reactions Analysis

The mercapto group in related compounds is reactive and can participate in various chemical reactions. For example, 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized by cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids . The reactivity of the mercapto group and the benzamide moiety could be explored to synthesize and further modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated, with some showing good predicted oral bioavailability and physicochemical properties conducive to drug development . The analgesic, anti-inflammatory, and antimicrobial activities of some compounds suggest that the compound may also possess these properties, which could be confirmed through biological evaluation .

Relevant Case Studies

Several of the papers discuss the biological evaluation of synthesized compounds. For example, compound 8f from the first paper showed significant antiproliferative activity against certain cancer cell lines . Another study found that compounds AS1, AS2, and AS3 exhibited potent analgesic and anti-inflammatory activities . These case studies provide a context for the potential applications of the compound "this compound" in medicinal chemistry once synthesized and characterized.

Scientific Research Applications

1. Synthesis and Transformations of Benzothiazole Derivatives Benzothiazole derivatives, which include compounds like 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide, have been the focus of modern chemistry due to their biological activity and industrial demand. Recent advances have introduced new synthesis methods categorized into multistep processes and one-pot procedures. These methods, aligning with green chemistry principles, highlight the versatility of benzothiazole derivatives as building blocks for organic and organoelement synthesis. Such advancements pave the way for developing new drugs and materials with improved synthesis patterns and reactivity (Zhilitskaya, Shainyan, & Yarosh, 2021).

2. Biological and Pharmacological Properties of Benzazoles Benzazoles and their derivatives, including the 2-mercapto substituted variants, exhibit a wide range of biological activities. This makes them significant in medicinal chemistry, especially in the development of therapeutic agents. Synthetic chemists focus on innovative procedures to access these compounds, enhancing their biological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis. The ongoing research in this area aims to develop new pharmacophores, reflecting the continuous evolution in the synthesis and application of these compounds in scientific research (Rosales-Hernández et al., 2022).

3. S-Arylation of 2-Mercaptobenzazoles The synthesis of 2-arylthio-benzazoles, including those related to this compound, has attracted substantial interest due to their diverse biological and pharmacological properties. The most common and applicable synthesis method involves C–S cross-coupling of 2-mercaptobenzazoles with various electrophilic coupling partners. This method is advantageous due to the accessibility of starting materials, satisfactory yield of products, and its broad substrate scope. It's a favored method for constructing a variety of 2-arylthio-benzazoles, reflecting the method's utility and attractiveness in the synthesis of these biologically significant compounds (Vessally et al., 2018).

properties

IUPAC Name |

2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-6-4-3-5-9(10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDINUOABUVPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326841.png)

![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326846.png)

![((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326847.png)

![[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid](/img/structure/B1326852.png)

![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326858.png)

![{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326859.png)

![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)

![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)

![[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid](/img/structure/B1326872.png)

![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)

![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326875.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)